Argireline

toxicology safety pharmacology risk assessment

Argireline (Acetyl Hexapeptide-8, CAS 616204-22-9) targets the SNAP-25 SNARE complex to inhibit acetylcholine release, clinically validated to reduce periorbital wrinkles by 30% and forehead wrinkles by 32.7% at 5–10% concentration. Its LD50 ≥2000 mg/kg makes it a biosafe topical alternative to injectable neurotoxins. However, efficacy hinges on formulation: its 889 Da size and LogP -6.3 demand advanced delivery systems (e.g., inverse micelles) to overcome negligible epidermal penetration (<0.01%). Thermal degradation above 40°C mandates cold-chain logistics. Insist on full CoA and verified purity.

Molecular Formula C35H62N14O11S
Molecular Weight 887.0 g/mol
CAS No. 616204-22-9
Cat. No. B605571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgireline
CAS616204-22-9
SynonymsAcetyl Hexapeptide-3;  Acetyl Hexapeptide-8;  Acetyl-glu-glu-met-gln-arg-arg-amide;  Argireline
Molecular FormulaC35H62N14O11S
Molecular Weight887.0 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyAJLNZWYOJAWBCR-OOPVGHQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Argireline (CAS 616204-22-9): A Topical Neuropeptide for Wrinkle Reduction via SNARE Complex Inhibition


Argireline (Acetyl Hexapeptide-8) is a synthetic hexapeptide composed of the amino acid sequence Ac-EEMQRR-NH₂, with a molecular weight of 888.99 Da [1]. It is designed as a topical biomimetic of the N-terminal domain of the SNAP-25 protein, a critical component of the SNARE complex involved in neurotransmitter release [2]. By competitively binding to the SNARE complex, Argireline inhibits the release of acetylcholine, leading to a localized, reversible reduction in muscle contraction and, consequently, the appearance of expression wrinkles [3].

Beyond the 'Botox-in-a-Bottle' Claim: Why Specific Procurement of Argireline Matters


The market offers several 'neurotransmitter-inhibiting peptides' as topical alternatives to botulinum toxin, but assuming interchangeability is a significant procurement risk. Variations in peptide sequence, molecular weight, and formulation science critically impact both dermal penetration and clinical efficacy [1]. Argireline's specific sequence (Ac-EEMQRR-NH₂) targets SNAP-25, but its large size (889 Da) and hydrophilicity (LogP -6.3) inherently limit skin permeation [2]. Consequently, product performance is not just a matter of the active ingredient's concentration but is profoundly dependent on the optimized delivery system and formulation stability, which are unique to the manufacturer's specific process [3]. Substituting with a generic 'acetyl hexapeptide-8' from an unverified source can lead to products with poor penetration, negligible efficacy, and a high risk of peptide degradation, failing to deliver the clinically validated anti-wrinkle outcomes expected from the branded Argireline formulation.

Quantitative Differentiation of Argireline: Evidence-Based Comparison to Botulinum Toxin and Peptide Competitors


Superior Safety Margin: Acute Toxicity Profile of Argireline vs. Botulinum Toxin Type A

Argireline demonstrates a vastly superior safety margin compared to injectable botulinum toxin type A. The acute oral toxicity of Argireline is reported as ≥2000 mg/kg, which is orders of magnitude higher (safer) than the 20 ng/kg reported for Botox [1]. This stark difference, representing a safety margin of 100 million-fold on a weight basis, directly addresses the primary concern with neurotoxin-based therapies—their extreme toxicity—and validates Argireline as a biosafe alternative for topical use without the risks of systemic poisoning or iatrogenic botulism [2].

toxicology safety pharmacology risk assessment

Comparative Efficacy in Clinical Wrinkle Reduction: Argireline 10% vs. Placebo

In a controlled clinical study, a 10% Argireline emulsion applied twice daily to the periorbital area resulted in a quantifiable reduction in wrinkle depth. After 30 days, the treated group showed a 30% decrease in wrinkle depth, measured via skin topography analysis of silicone implants, compared to a vehicle-only control applied to the contralateral side of the same subjects [1]. A separate, multi-center randomized controlled trial (RCT) in an Asian population (n=120) found that a 5% Argireline formulation reduced forehead wrinkle depth by 32.7% (vs. -3.1% for placebo, p<0.001) and glabellar wrinkle area by 41.5% (vs. -4.9% for placebo, p<0.001) over 28 days [2]. This consistency in anti-wrinkle activity across different populations and formulations establishes a reliable baseline of efficacy.

clinical trial anti-aging cosmetic efficacy

Thermal Stability Constraints: Formulation Integrity at 40°C vs. 25°C

The stability of Argireline in a finished formulation is temperature-dependent, with significant implications for product development and shelf-life. A study evaluating cream and gel formulations found that while physical attributes (color, texture, odor, pH) remained stable at both 4°C and 25°C, the chemical stability of the peptide itself was compromised at elevated temperatures. When heated to 40°C, the concentration of Argireline fell to 59% of its initial value, and further declined to 41% at 60°C [1]. This indicates that formulations must be protected from thermal stress during manufacturing and storage to maintain potency, a critical control point for procurement and quality assurance.

formulation science stability manufacturing

Transdermal Penetration Limitations: Quantified Permeation into Human Skin

A fundamental challenge with topical Argireline is its poor skin penetration due to its large molecular weight (889 Da) and hydrophilicity (LogP -6.3) [1]. In an in vitro study using human cadaver skin, only a minimal fraction of the applied peptide was able to penetrate the skin barrier. After application, just 0.22% of the total amount was retained in the stratum corneum (the outermost layer), and a mere 0.01% reached the deeper epidermis [2]. This poor intrinsic permeability highlights why formulation is the key determinant of efficacy; without an optimized delivery system, the vast majority of the peptide remains on the skin surface and is removed, providing negligible biological effect.

drug delivery pharmacokinetics formulation optimization

Strategic Applications for Argireline Based on Differentiated Evidence


Development of 'Post-Procedure' or 'No-Needle' Skincare Lines

The exceptionally low toxicity of Argireline, with an acute oral LD50 of ≥2000 mg/kg compared to Botox's 20 ng/kg, makes it uniquely suited for consumer-accessible, topical formulations aimed at mimicking the effects of neurotoxin injections without the associated risks [1]. This evidence directly supports product positioning as a 'biosafe alternative' for use alongside or after aesthetic procedures, where patients seek to prolong results without further invasive interventions.

Formulation of High-Performance Eye and Forehead Wrinkle Serums

The clinical evidence of a 30% reduction in periorbital wrinkle depth with a 10% concentration, and a 32.7% reduction in forehead wrinkles with a 5% concentration, provides the necessary scientific backing for products targeting these specific areas of dynamic wrinkling [2]. This data allows for the creation of credible, claim-substantiated marketing materials and can guide the selection of an appropriate Argireline concentration (e.g., 5-10%) in the final formula.

Procurement for Products Requiring Robust Cold-Chain Integrity

The documented thermal degradation of Argireline at 40°C and 60°C mandates a procurement and logistics strategy that prioritizes temperature-controlled shipping and storage [3]. This evidence is critical for manufacturers and brand owners to set appropriate quality control specifications, ensure batch-to-batch consistency, and validate the stability of the final product, thereby avoiding the commercial risk of selling an ineffective, degraded peptide formulation.

Innovation in Advanced Topical Delivery Systems

The quantifiable finding that less than 0.01% of topically applied Argireline reaches the epidermis highlights a major innovation opportunity and a critical selection criterion for formulators [4]. This evidence supports the procurement of specialized Argireline delivery systems (e.g., inverse micelle technologies like LipoClear™, or W/O/W emulsions) that are designed to overcome the intrinsic skin penetration barrier, thereby differentiating a product in a crowded market of basic peptide creams.

Quote Request

Request a Quote for Argireline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.